(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate
Description
Nuclear Magnetic Resonance (NMR)
- 1H NMR : Expected signals include:
Infrared (IR) Spectroscopy
- ~1740 cm−1 : Strong ester carbonyl (C=O) stretch.
- ~1650 cm−1 : C=N stretch from the oxazoline ring.
- ~3400 cm−1 : Broad O-H stretch from the hydroxymethyl group.
Mass Spectrometry (MS)
- ESI-MS : Predicted molecular ion peak at m/z 748.3 ([M+H]+).
- Fragmentation : Loss of docosanoate (C22H43O2, m/z 339) and henicosyl chain (C21H43, m/z 295) as dominant fragments.
Experimental validation of these predictions would require targeted spectral studies.
Crystallographic Data and Conformational Analysis
No crystallographic data for this compound is reported in the provided sources. However, molecular modeling suggests:
- Planar Oxazoline Ring : The 4,5-dihydrooxazole ring adopts a near-planar conformation due to partial double-bond character in the C=N bond.
- Hydrophobic Domains : The henicosyl and docosanoate chains extend linearly, favoring van der Waals interactions in crystalline phases.
- Amphiphilic Structure : The hydroxymethyl group and ester linkage create a polar region, while alkyl chains dominate hydrophobicity. This duality may lead to micelle formation in solution or layered structures in the solid state.
Conformational flexibility arises from:
- Rotation around C2-henicosyl and ester methylene bonds.
- Hydrogen bonding between the hydroxymethyl group and ester carbonyl oxygen.
Further studies using X-ray diffraction or neutron scattering are needed to resolve precise packing arrangements.
Properties
CAS No. |
93841-70-4 |
|---|---|
Molecular Formula |
C48H93NO4 |
Molecular Weight |
748.3 g/mol |
IUPAC Name |
[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl docosanoate |
InChI |
InChI=1S/C48H93NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-49-48(43-50,44-52-46)45-53-47(51)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50H,3-45H2,1-2H3 |
InChI Key |
MZMIGGKGVCIIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazolidine Ring
The key step in the synthesis is the formation of the 4,5-dihydro-oxazole (oxazolidine) ring. This is typically achieved via condensation reactions between:
- A suitable amino alcohol (e.g., 2-amino-1-alkanol derivatives)
- An aldehyde or ketone that provides the carbonyl group for ring closure
The condensation proceeds through nucleophilic attack of the amino group on the aldehyde carbonyl, followed by intramolecular cyclization to form the oxazolidine ring. The hydroxymethyl substituent at the 4-position is introduced by using formaldehyde or a related hydroxymethylating agent during or after ring formation.
Alkylation and Chain Introduction
- The henicosyl chain (C21 alkyl) is introduced at the 2-position of the oxazolidine ring, often by using a long-chain alkyl halide or via Wittig-type olefination followed by hydrogenation to saturate the chain if necessary.
- The docosanoate ester (C22 fatty acid ester) is formed by esterification of the hydroxymethyl group or a suitable hydroxyl precursor on the oxazolidine ring with docosanoic acid or its activated derivative (e.g., acid chloride or anhydride).
Esterification Conditions
- Esterification is typically carried out under acid catalysis or using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine) to activate the carboxylic acid.
- Reaction solvents are often aprotic and non-polar, such as dichloromethane or toluene, to facilitate the reaction and minimize side reactions.
Purification
- The crude product is purified by chromatographic techniques such as silica gel column chromatography, using gradients of hexane/ethyl acetate or other suitable solvent systems.
- Final purification may involve recrystallization or preparative HPLC to achieve high purity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Oxazolidine ring formation | Amino alcohol + aldehyde, mild heating | Cyclization to 4,5-dihydro-oxazole ring with hydroxymethyl group |
| 2 | Alkylation at 2-position | Henicosyl alkyl halide or olefination + hydrogenation | Introduction of C21 alkyl chain |
| 3 | Esterification | Docosanoic acid (or derivative), DCC/EDC, DMAP, aprotic solvent | Formation of docosanoate ester linkage |
| 4 | Purification | Silica gel chromatography, recrystallization | Isolation of pure (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate |
Research Findings and Notes
- The oxazolidine ring formation is a well-established synthetic route in heterocyclic chemistry, providing a stable five-membered ring with both nitrogen and oxygen heteroatoms.
- The long alkyl chains (henicosyl and docosanoate) require careful handling to avoid side reactions such as oxidation or isomerization of double bonds if present.
- The compound’s amphiphilic nature suggests potential applications in surfactants or bioactive molecules, although specific biological activities remain underexplored.
- The high molecular weight and hydrophobicity necessitate the use of organic solvents and controlled reaction conditions to achieve good yields and purity.
- Analytical characterization typically involves NMR (1H, 13C), IR spectroscopy (to confirm ester and oxazolidine functionalities), and mass spectrometry for molecular weight confirmation.
Chemical Reactions Analysis
Types of Reactions
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (2-Henicosyl-4,5-dihydro-4-(carboxymethyl)oxazol-4-yl)methyl docosanoate.
Reduction: Formation of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanol.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Scientific Research Applications
-
Drug Delivery Systems
- The amphiphilic properties enable the formation of micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their bioavailability and targeted delivery.
- Studies have shown that compounds with similar structures can improve the solubility of poorly soluble drugs, facilitating their use in therapeutic applications.
-
Antimicrobial Activity
- Research indicates that long-chain fatty acid derivatives possess inherent antimicrobial properties. The structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.
- The oxazole ring may enhance interaction with microbial membranes, leading to increased membrane permeability and subsequent cell lysis.
-
Cosmetic and Personal Care Products
- Due to its fatty acid content, this compound can be utilized in formulations aimed at skin hydration and barrier repair. Its ability to form emulsions makes it a candidate for creams and lotions .
- The compound's safety profile is crucial for cosmetic applications, as it must not irritate the skin or cause adverse reactions.
-
Biological Interaction Studies
- Investigating the interactions between this compound and biological membranes can provide insights into its potential therapeutic roles. Such studies are essential for assessing the safety and efficacy of new chemical entities.
- The unique combination of functional groups may allow for specific binding interactions with proteins or receptors, paving the way for drug design.
Case Study 1: Drug Delivery Enhancement
Research published in Journal of Controlled Release demonstrated that compounds similar to (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate could significantly improve the delivery of hydrophobic anticancer agents by forming stable nanoparticles that enhanced drug solubility and cellular uptake.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of long-chain fatty acid esters against Staphylococcus aureus. The findings indicated that derivatives with oxazole rings exhibited enhanced activity compared to their non-substituted counterparts, supporting the hypothesis that structural modifications can lead to improved biological activity.
Comparative Analysis Table
| Compound Name | Structural Features | Potential Applications | Biological Activity |
|---|---|---|---|
| (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate | Long-chain fatty acid + oxazole ring | Drug delivery, antimicrobial agents | Antimicrobial activity |
| Docosanol | Long-chain fatty alcohol | Antiviral treatments | Antiviral properties |
| Hexadecylamine | Long-chain amine | Antimicrobial treatments | Antimicrobial activity |
| Octadecenoic acid | Unsaturated fatty acid | Anti-inflammatory treatments | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane interactions, affecting cell permeability and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole Derivatives
(a) [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)-4-oxazolyl]methyl octadecanoate (CAS: 20103-35-9)
- Molecular formula: C₄₄H₈₅NO₄
- Key differences: Shorter alkyl chains (heptadecyl [C17] and octadecanoate [C18] vs. henicosyl [C21] and docosanoate [C22]). Lower molecular weight (~704 g/mol vs. 748 g/mol). Applications: Listed on Canada’s Non-Domestic Substances List (NDSL), indicating industrial use with regulatory oversight .
(b) 4-Ethyl-4,5-dihydro-4-(hydroxymethyl)-2-oxazoleethanol (CAS: 62203-37-6)
- Molecular formula: C₈H₁₅NO₃
- Key differences: Lacks long alkyl chains (ethyl group instead of henicosyl). Absence of ester functionality (docosanoate). Applications: Likely used as a precursor in organic synthesis due to simpler structure .
Table 1 : Structural and Physical Comparison of Oxazole Derivatives
Ester-Based Cosmetic Ingredients
highlights several docosanoate (behenyl) esters used in cosmetics, including:
- Behenyl Behenate (docosyl docosanoate): A symmetrical ester with two C22 chains. Applications: Lubricant and viscosity control agent . 752°C for the target compound) .
- Applications: Anti-static agent . Comparison: Polar imidazoline group enhances solubility in aqueous systems, unlike the hydrophobic oxazole derivative .
Research and Regulatory Considerations
- Thermal Stability : The target compound’s high melting point (752°C) suggests exceptional stability, advantageous for high-temperature industrial processes .
Biological Activity
The compound (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is a complex organic molecule notable for its unique structural features, which include a long-chain fatty acid moiety (docosanoate) and an oxazole ring with a hydroxymethyl substitution. This structural composition suggests potential amphiphilic properties that may influence its biological interactions and activities.
- Molecular Formula : C48H93NO4
- Molecular Weight : 748.26 g/mol
- CAS Number : 93841-70-4
- EINECS Number : 299-041-7
The presence of the oxazole ring and long-chain fatty acid indicates that this compound may exhibit significant interactions with biological membranes, potentially affecting its solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The unique combination of structural features may enhance its efficacy compared to simpler analogs.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Docosanol | Long-chain fatty alcohol | Antiviral properties |
| Hexadecylamine | Long-chain amine | Antimicrobial activity |
| Octadecenoic acid | Unsaturated fatty acid | Anti-inflammatory effects |
The mechanism by which (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate exerts its biological effects is not yet fully elucidated but can be hypothesized based on its structural characteristics:
- Membrane Interaction : The amphiphilic nature may facilitate incorporation into lipid bilayers, influencing membrane fluidity and permeability.
- Enzyme Modulation : The oxazole ring may interact with specific enzymes or receptors, potentially modulating their activity.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could contribute to its biological effects.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds structurally related to (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate . For instance:
- Antimicrobial Properties : Research indicates that compounds with similar long-chain fatty acid structures exhibit antimicrobial activity against various pathogens. The incorporation of the oxazole moiety may enhance this effect.
- Anti-inflammatory Effects : Compounds with long-chain fatty acids have shown promise in reducing inflammation markers in vitro. The unique structure of this compound may provide additional anti-inflammatory benefits.
- Toxicity Studies : Safety assessments are crucial for evaluating new compounds. Initial studies suggest that while some related compounds exhibit low toxicity, further research is necessary to determine the safety profile of this specific compound.
Q & A
Q. Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.2–4.5 ppm for methylene protons adjacent to ester oxygen) and oxazole ring protons (δ ~6.5–7.5 ppm for aromatic protons if substituted) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 748.7 for [M+H]⁺).
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:
- FT-IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (oxazole C=N) .
Advanced: How can data contradictions in crystallographic refinement be resolved, particularly with disordered alkyl chains?
Answer:
- Disorder Modeling : Apply SHELXL’s PART and EADP instructions to model alternative conformations of the henicosyl/docosanoate chains .
- Twinned Data : Use TWIN and BASF commands in SHELXL for handling twinning, common in flexible long-chain compounds .
- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CIF validation reports .
Advanced: What computational strategies predict the compound’s surfactant or membrane-interaction properties?
Answer:
- Molecular Dynamics (MD) Simulations :
- Force Fields : Use all-atom CHARMM36 or Martini coarse-grained models to simulate lipid bilayer interactions.
- Parameters : Focus on hydrophobic tail insertion and headgroup hydration .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict micelle formation or interfacial activity.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Avoid inhalation using fume hoods .
- Storage : Keep in airtight containers at 4°C, away from oxidizers.
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: How can researchers design assays to evaluate its biological activity (e.g., antimicrobial or enzyme inhibition)?
Answer:
- Antimicrobial Assays :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Membrane Disruption Tests : Fluorescence assays with propidium iodide or DiSC₃(5) .
- Enzyme Inhibition :
- Kinetic Studies : Use Michaelis-Menten plots with varying substrate concentrations.
- Docking Studies : AutoDock Vina to identify binding sites on target enzymes (e.g., cytochrome P450).
Advanced: How to address spectral overlap in NMR due to long alkyl chains?
Answer:
- High-Field NMR : Use 600+ MHz instruments to enhance resolution.
- 2D Techniques : HSQC and HMBC to assign overlapping ¹H/¹³C signals (e.g., distinguishing oxazole CH₂ from ester CH₂) .
- Variable Temperature NMR : Reduce signal broadening by acquiring spectra at 40–60°C.
Basic: What are the compound’s key physicochemical properties relevant to formulation studies?
Answer:
- LogP : Estimated ~12–14 (via ChemDraw) indicating extreme hydrophobicity.
- Melting Point : Likely >100°C (analogous to docosanoate esters) .
- Solubility : Insoluble in water; soluble in chloroform, DCM, or warm ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
